![molecular formula C21H22BrN3O4S B2503785 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392243-69-5](/img/structure/B2503785.png)

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

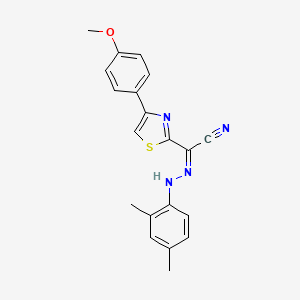

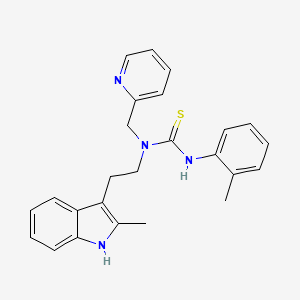

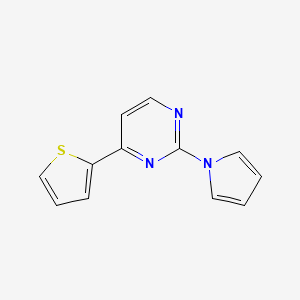

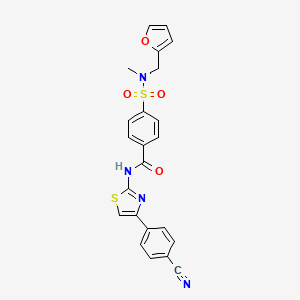

The compound "N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the bromophenyl group and the thiadiazole ring are present in the compounds studied within these papers. These structural components are known to contribute to the biological activity of such molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of a bromobenzyl-substituted oxadiazole with various primary amines, as described in the first paper. This method is solvent-free and likely involves heating the reactants to promote the formation of the triazole ring . While the exact synthesis of the compound is not detailed, it can be inferred that a similar synthetic strategy could be employed, possibly involving the condensation of an appropriate thiadiazole with an amine-substituted triethoxybenzamide.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives is discussed in the second paper, where the compounds exhibit a degree of conformational disorder in the fused six-membered ring . This suggests that the compound may also exhibit such disorder, which could have implications for its reactivity and interactions with biological targets. The presence of substituents on the benzamide ring can influence the overall molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "this compound". However, based on the structural similarities to the compounds studied, it can be hypothesized that the bromophenyl group could undergo further reactions, such as Suzuki coupling, due to the presence of the bromine atom which is a good leaving group . The thiadiazole ring might also participate in reactions typical for heterocyclic compounds, such as nucleophilic substitution or ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the presence of the triethoxybenzamide moiety suggests that the compound would have a degree of lipophilicity, which could affect its solubility and membrane permeability . The bromine atom and the thiadiazole ring could contribute to the compound's density and melting point, as well as its potential to form various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are observed in related compounds .

Applications De Recherche Scientifique

Anticonvulsant Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is closely related to the family of 1,3,4-thiadiazole derivatives, which have shown promise in the search for potential anticonvulsants. For instance, similar compounds have demonstrated high anticonvulsive activity, surpassing even classic drugs like "Depakin" in certain models. These findings suggest a potential application for related compounds in the treatment of seizure disorders (Sych et al., 2018).

Antimicrobial and Antifungal Activities

Compounds in the 1,3,4-thiadiazole class have been explored for their antimicrobial and antifungal properties. Studies have identified various 1,3,4-thiadiazole derivatives with promising antimicrobial activities, indicating the potential for related compounds, including this compound, in this field (Güzeldemirci & Küçükbasmacı, 2010).

Photodynamic Therapy for Cancer Treatment

The compound's structure is similar to derivatives used in photodynamic therapy, a technique for treating cancer. Zinc phthalocyanine derivatives with 1,3,4-thiadiazol substituents have been studied for their high singlet oxygen quantum yield, an essential characteristic for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical and Quality Control Techniques

In the pharmaceutical field, similar compounds have been investigated to develop methods for identifying and quantitatively determining impurities. This research is critical for ensuring the quality and safety of pharmaceutical products, and it underscores the importance of analytical techniques in the development and standardization of new medicinal products (Sych et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPWFCDEQWVCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)